molecular formula C20H24O3 B601115 Exemestane Impurity 1 CAS No. 159354-61-7

Exemestane Impurity 1

Cat. No.: B601115
CAS No.: 159354-61-7
M. Wt: 312.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Exemestane Impurity 1 involves the reaction of Exemestane with m-chloroperoxybenzoic acid (MCPBA) in a solvent. This reaction yields a mixture of Exemestane spirooxirane impurity 1 and Exemestane spirooxirane impurity 2. The mixture is then dissolved in acetone, followed by the addition of cyclohexane and uniform mixing under reduced pressure to isolate this compound .

Chemical Reactions Analysis

Exemestane Impurity 1 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like MCPBA.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly at the oxirane ring, using nucleophiles under basic conditions.

Common reagents used in these reactions include MCPBA for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Exemestane Impurity 1, being a metabolite of Exemestane, shares a similar mechanism of action. Exemestane is an irreversible, steroidal aromatase inactivator. It binds to the active site of the aromatase enzyme, causing permanent inhibition. This inhibition reduces the conversion of androgens to estrogens, thereby lowering estrogen levels and slowing the growth of estrogen-dependent breast cancer cells .

Comparison with Similar Compounds

Exemestane Impurity 1 can be compared with other impurities and related compounds of Exemestane, such as:

    Exemestane Impurity D: Androsta-1,4-diene-3,17-dione

    Exemestane Impurity E: 6-Methylideneandrost-4-ene-3,17-dione

    Exemestane Impurity F: 6-Oxo Boldione

    Exemestane α-Spirooxirane: Another spirooxirane impurity of Exemestane

This compound is unique due to its specific structure and the presence of the oxirane ring, which distinguishes it from other impurities and related compounds.

Properties

IUPAC Name

(1S,2R,3R,5R,11R,12S,16S)-2,16-dimethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-10-8-11-12-4-5-16(22)19(12,2)7-6-13(11)20(3)14(10)9-15(21)17-18(20)23-17/h9,11-13,17-18H,1,4-8H2,2-3H3/t11-,12-,13-,17-,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZFVFMOZUAEEW-XXWSGHEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C5C(C34C)O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)[C@H]5[C@@H]([C@]34C)O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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